molecular formula C10H15N3O2S B13137103 3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-22-4

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13137103
CAS No.: 51235-22-4
M. Wt: 241.31 g/mol
InChI Key: VBMKJCUQXLEORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methylcyclopentyl group and a methylthio group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized with cyanuric chloride to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final cyclization. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially or fully reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(ethylthio)-1,3,5-triazine: Similar structure with ethylthio groups instead of methylthio.

    3-(Cyclohexyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a cyclohexyl group instead of a methylcyclopentyl group.

    2,4-Diamino-6-(methylthio)-1,3,5-triazine: Contains amino groups instead of the methylcyclopentyl group.

Uniqueness

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylcyclopentyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

51235-22-4

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(1-methylcyclopentyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H15N3O2S/c1-10(5-3-4-6-10)13-8(14)11-7(16-2)12-9(13)15/h3-6H2,1-2H3,(H,11,12,14,15)

InChI Key

VBMKJCUQXLEORT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)N2C(=O)NC(=NC2=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.